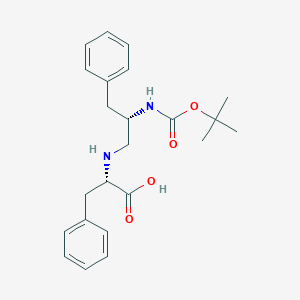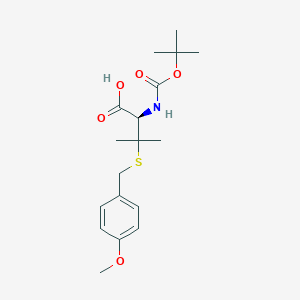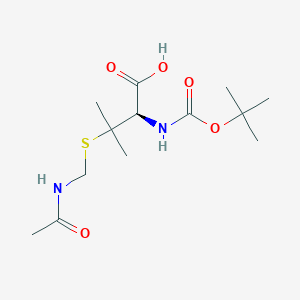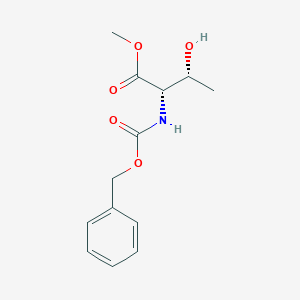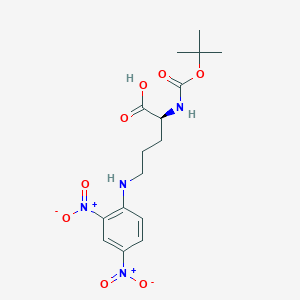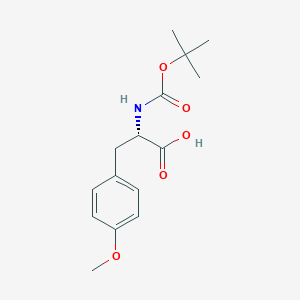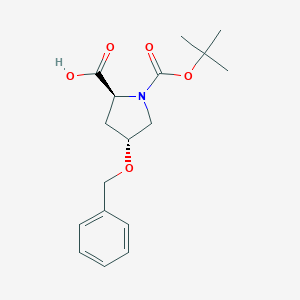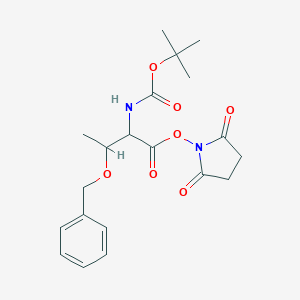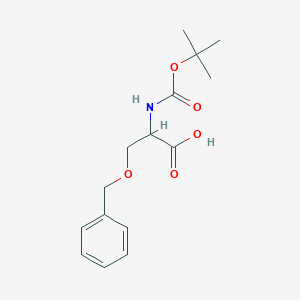
(S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate
Descripción general
Descripción
(S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate, or (S)-NPTB, is a chemical compound composed of a nitro group, a tert-butoxycarbonyl group, an amino group, and a 3-methylbutanoate group. It is a synthetic compound that has a wide range of applications in research and has been used in many scientific studies.
Aplicaciones Científicas De Investigación
Peptide Synthesis and Inhibition Studies
Renin Inhibition : This compound has been utilized in the synthesis of renin inhibitory peptides, showcasing its role in the design of transition-state analogues for angiotensinogen. These peptides are potent inhibitors of human plasma renin, highlighting the compound's significance in hypertension research (Thaisrivongs et al., 1987).
Peptide Bond Formation : Research demonstrates its utility in the protection and activation of amino and hydroxyl groups for peptide synthesis. The 3-nitro-2-pyridinesulfenyl (Npys) group, related to this compound's functionality, has been noted for its selective protection and activation capabilities in peptide bond formation, offering advancements in peptide synthesis methodologies (Matsueda & Walter, 2009).
Synthesis of HIV Protease Inhibitors
- HIV Protease Inhibition : It serves as a critical intermediate in the synthesis of components for HIV protease inhibitors, demonstrating its importance in antiviral research. The compound's transformation into key intermediates for inhibitors showcases its potential in developing treatments for HIV (Yuasa & Yuasa, 1998).
Advanced Material and Polymer Research
- Dendrimer Construction : Its derivatives have been explored for the synthesis of multifunctional dendrimers, indicating its role in the development of complex molecular architectures with potential applications in nanotechnology and materials science (Newkome et al., 2003).
Mecanismo De Acción
Target of Action
The compound is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
The compound contains a tert-butoxycarbonyl (BOC) group , which is a protecting group used in organic synthesis. This group can be added to amines under aqueous conditions, suggesting that Boc-Val-ONp may interact with its targets through the formation or cleavage of amine bonds .
Biochemical Pathways
Given its use in proteomics research , it is possible that the compound may influence protein synthesis or degradation pathways.
Result of Action
As a compound used in proteomics research , it may influence protein structures or functions, but specific effects would likely depend on the particular proteins or enzymes it interacts with.
Propiedades
IUPAC Name |
(4-nitrophenyl) (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-10(2)13(17-15(20)24-16(3,4)5)14(19)23-12-8-6-11(7-9-12)18(21)22/h6-10,13H,1-5H3,(H,17,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJZEMRUAOJSPP-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427032 | |
| Record name | (S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | |
CAS RN |
16948-40-6 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-valine 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16948-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



